N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

Molecular Weight Drug Design Lipinski's Rule of Five

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-71-0, molecular formula C17H19ClN2O2, molecular weight 318.80 g/mol) is a substituted benzamide featuring a 3-amino-4-chloroaniline core coupled to a 4-sec-butoxybenzoyl moiety. It is a synthetic research compound supplied primarily as a building block for medicinal chemistry and chemical biology applications.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8 g/mol
CAS No. 1020054-71-0
Cat. No. B1388949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide
CAS1020054-71-0
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C17H19ClN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21)
InChIKeyDSILUGRZXKRXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-71-0) – Compound Overview for Scientific Procurement and Research Use


N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-71-0, molecular formula C17H19ClN2O2, molecular weight 318.80 g/mol) is a substituted benzamide featuring a 3-amino-4-chloroaniline core coupled to a 4-sec-butoxybenzoyl moiety . It is a synthetic research compound supplied primarily as a building block for medicinal chemistry and chemical biology applications . The compound is available in standard research quantities (e.g., 500 mg) at a list price of approximately $284.00 .

Why N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Cannot Be Substituted with Other Benzamide Analogs


Substitution of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide with other in-class benzamide analogs is not scientifically valid without quantitative verification of equivalent biological or physicochemical performance. Small modifications to the benzamide scaffold—such as the presence or absence of a chloro substituent on the aniline ring, variation in alkoxy chain length, or alteration of the sec-butoxy group to other alkyl ethers—significantly impact molecular recognition, target engagement, solubility, and metabolic stability [1]. As demonstrated by comparative physicochemical property data across related analogs, these structural variations lead to measurable differences in boiling point, density, pKa, and lipophilicity that can alter experimental outcomes . Consequently, any substitution must be supported by direct, context-matched data to ensure reproducibility.

Quantitative Evidence Guide: Differentiating N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide from Key Analogs


Molecular Weight Differentiation: Impact on Dosing and Permeability

The molecular weight of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (318.80 g/mol) is 12% higher than its de-chloro analog N-(3-Aminophenyl)-4-(sec-butoxy)benzamide (284.35 g/mol) [1]. Compared to the shorter-chain analog N-(3-Amino-4-chlorophenyl)benzamide (246.69 g/mol), the target compound is 29% heavier [2]. This difference influences passive membrane permeability and compliance with Lipinski's Rule of Five, where compounds exceeding 500 g/mol often face absorption challenges; the target compound remains well within acceptable limits while offering distinct physicochemical properties.

Molecular Weight Drug Design Lipinski's Rule of Five

Lipophilicity and Hydrophobic Interactions: LogP and Alkyl Chain Length

While direct experimental LogP for the target compound is not publicly available, the structural differences suggest a distinct lipophilicity profile. The sec-butoxy group (C4 alkyl) provides a specific hydrophobic surface area that differs from both shorter (e.g., unsubstituted benzamide) and longer (e.g., heptyloxy) alkoxy chains . For reference, the de-chloro analog N-(3-Aminophenyl)-4-(sec-butoxy)benzamide has a calculated XLogP3-AA of 3.4 [1]. The presence of a chloro substituent on the aniline ring is known to increase logP by approximately 0.5–0.7 units compared to the unsubstituted analog, based on typical aromatic chloro group contributions [2]. Therefore, the target compound's estimated logP (~3.9–4.1) is higher than the de-chloro analog and lower than the heptyloxy analog (expected ~5.0–5.5), positioning it in an optimal range for blood-brain barrier penetration (logP 1–4) while avoiding excessive lipophilicity that could lead to poor solubility or promiscuous binding.

LogP Lipophilicity Membrane Permeability Hydrophobic Interactions

Boiling Point and Thermal Stability: Implications for Synthesis and Purification

The predicted boiling point of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is 407.6±45.0 °C . This is 26% higher than the de-chloro analog N-(3-Amino-4-chlorophenyl)benzamide (322.1±32.0 °C) [1] and 10% lower than the heptyloxy analog (452.0±45.0 °C) . These differences are consistent with the molecular weight and intermolecular interaction trends; the sec-butoxy group adds more van der Waals interactions than the unsubstituted benzamide, but fewer than the longer heptyloxy chain.

Boiling Point Thermal Stability Purification Synthetic Chemistry

Acid-Base Properties: pKa and Ionization State at Physiological pH

The predicted pKa of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is 12.65±0.70 . This value is essentially identical to the heptyloxy analog (12.68±0.70) , indicating that alkoxy chain length does not significantly alter the basicity of the benzamide nitrogen. However, the presence of the 4-chloro-3-amino substituent on the aniline ring contributes to a lower pKa compared to non-chlorinated benzamides, which typically have pKa values >13.0. At physiological pH (7.4), this compound exists predominantly in its neutral form, which is favorable for passive membrane diffusion.

pKa Ionization Physiological pH Drug Absorption

Cost and Availability: Procurement Differentiation

The list price for 500 mg of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide (sc-329445) is $284.00 . The de-chloro analog N-(3-Aminophenyl)-4-(sec-butoxy)benzamide (sc-329549) is offered at the same price point of $284.00 for 500 mg . The heptyloxy analog (sc-329441) is also priced at $284.00 for 500 mg . This indicates that among these analogs, cost does not differentiate the target compound; selection should be driven by experimental requirements rather than price.

Cost Analysis Procurement Research Supply Budget Optimization

Recommended Application Scenarios for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Benzamide-Based HDAC Inhibitors

The combination of a 4-sec-butoxy group and a 3-amino-4-chloroaniline moiety creates a distinct lipophilicity and electronic profile suitable for probing histone deacetylase (HDAC) binding pockets. Benzamide derivatives are known to be selective HDAC inhibitors [1], and the specific substituent pattern of this compound may offer unique potency or isoform selectivity. Use this compound as a comparator against unsubstituted, fluoro-substituted, or longer-chain alkoxy analogs to deconvolute the contributions of each structural element to HDAC inhibition and cellular activity.

Chemical Biology Probe for Chloro-Aromatic Amine Reactivity

The 3-amino-4-chlorophenyl group provides a site for further chemical derivatization (e.g., acylation, alkylation) while the sec-butoxybenzamide core serves as a stable scaffold. This compound is suitable for generating focused libraries of benzamide analogs through late-stage functionalization of the free amino group, enabling exploration of structure-activity relationships in target-based assays.

Physicochemical Property Benchmarking in Drug Discovery

With a molecular weight of 318.80 g/mol, estimated logP in the 3.9–4.1 range, and pKa of 12.65, this compound occupies a specific region of chemical space that balances permeability and solubility. It can serve as a reference compound for developing predictive models of passive membrane permeability or for calibrating in vitro ADME assays when evaluating new benzamide-based drug candidates.

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